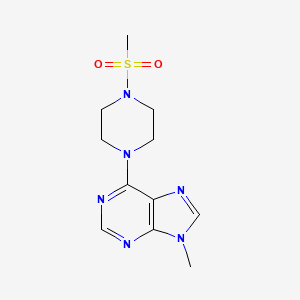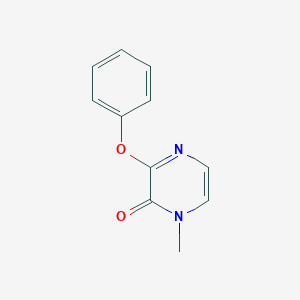
6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine is a chemical compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
作用机制
Target of Action
The primary target of the compound “6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine” is the Phosphatidylinositol-3-kinase (PI3K) . PI3K is a crucial enzyme in the PI3K/Akt signaling pathway, which plays a significant role in cell cycle progression, survival, and growth . This pathway is often deregulated in various types of tumors, making PI3K an important target in cancer treatment .
Mode of Action
The compound acts as a potent, selective, and orally bioavailable inhibitor of PI3K . It binds to the PI3K enzyme, inhibiting its activity and thus disrupting the PI3K/Akt signaling pathway . This disruption can lead to the inhibition of cell growth and proliferation, inducing apoptosis in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, the compound prevents the activation of Akt, a protein kinase that promotes cell survival and growth . The downstream effects of this inhibition can include reduced cell proliferation, increased cell death, and potentially, the shrinkage of tumors .
Pharmacokinetics
It has been described as an orally bioavailable inhibitor of pi3k , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body to exert its effects.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of the PI3K/Akt signaling pathway . This can lead to a decrease in cell survival and growth, promoting apoptosis in cancer cells . In the context of cancer treatment, these effects could potentially result in the reduction or elimination of tumors .
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine core structure, which is then functionalized with a methyl group at the 9-position.
Introduction of Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the purine core.
Methanesulfonylation: The final step involves the introduction of the methanesulfonyl group to the piperazine ring. This is typically achieved using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-(4-Methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methanesulfonyl group.
科学研究应用
6-(4-Methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
相似化合物的比较
Similar Compounds
- 6-(4-Methanesulfonylpiperazin-1-yl)-2-methylpyrimidine
- 4-(4-Methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine
- 2-(1H-Indazol-4-yl)-6-(4-methanesulfonylpiperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
Uniqueness
6-(4-Methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine is unique due to its specific purine core structure combined with the methanesulfonylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
属性
IUPAC Name |
9-methyl-6-(4-methylsulfonylpiperazin-1-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-15-8-14-9-10(15)12-7-13-11(9)16-3-5-17(6-4-16)20(2,18)19/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTSUYULALKOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442032.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442035.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B6442047.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6442052.png)
![3-[4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B6442055.png)
![2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6442059.png)
![4-cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6442065.png)
![6-(3-{[(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)(methyl)amino]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6442073.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442078.png)
![4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442083.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442094.png)

![4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B6442122.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442136.png)
